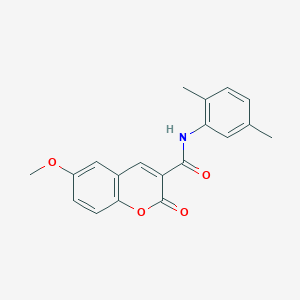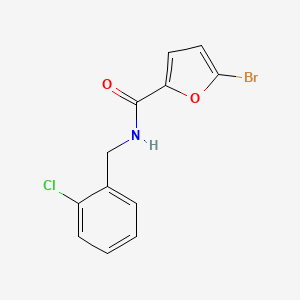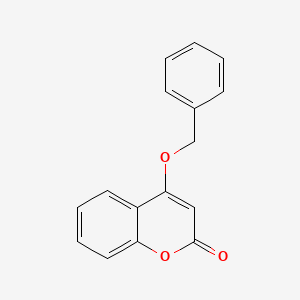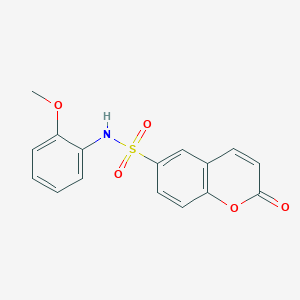
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, also known as BMT-2, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to increase the activity of certain potassium channels, which can lead to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on neuronal excitability, 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole for lab experiments is its ability to modulate ion channels in the brain. This makes it a valuable tool for investigating the role of ion channels in various physiological processes. However, one limitation of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole is that it is relatively new and has not been extensively studied, so its full range of applications and potential limitations are not yet fully understood.
Orientations Futures
There are several potential future directions for research involving 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. One area of interest is in the development of new drugs for the treatment of neurological disorders. Additionally, further investigation into the anti-inflammatory properties of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole could lead to the development of new treatments for inflammatory diseases. Finally, more research is needed to fully understand the range of potential applications and limitations of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole in scientific research.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This is followed by the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of these two intermediates to form 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)9-20-18-16(17-19-20)13-6-7-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILASCMLNGZNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)




![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)